
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide, also known as CTAP, is a synthetic compound that belongs to the class of kappa opioid receptor antagonists. It is used in scientific research to study the role of kappa opioid receptors in various physiological and pathological conditions.
Scientific Research Applications
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is primarily used in scientific research to study the role of kappa opioid receptors in various physiological and pathological conditions. It has been shown to be a potent and selective kappa opioid receptor antagonist, which means that it can block the activation of these receptors by endogenous opioids such as dynorphins. By blocking kappa opioid receptors, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide can help researchers understand the role of these receptors in pain perception, stress response, addiction, and mood disorders.
Mechanism Of Action
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide works by binding to the kappa opioid receptors and preventing the activation of these receptors by endogenous opioids such as dynorphins. This leads to a decrease in the activity of the kappa opioid system, which is involved in the modulation of pain perception, stress response, addiction, and mood disorders.
Biochemical and Physiological Effects:
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting that it may be useful in the treatment of addiction. It has also been shown to decrease the symptoms of depression and anxiety in animal models, suggesting that it may be useful in the treatment of mood disorders. Additionally, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide has been shown to decrease pain perception in animal models, suggesting that it may be useful in the treatment of chronic pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is its selectivity for the kappa opioid receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. Additionally, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is a potent antagonist, which means that it can be used at low concentrations to achieve the desired effect. However, one of the limitations of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Future Directions
There are a number of future directions for the study of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide and the kappa opioid receptor system. One area of research is the development of more selective and potent kappa opioid receptor antagonists, which may have greater therapeutic potential. Another area of research is the study of the role of the kappa opioid receptor system in various disease states, such as chronic pain, addiction, and mood disorders. Additionally, there is a need for more research on the long-term effects of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide and other kappa opioid receptor antagonists, particularly in terms of their potential for toxicity and side effects.
Synthesis Methods
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide involves the reaction of 1-cyano-1-methyl-3-phenylpropylamine with 2-bromo-1-(thiophen-2-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction yields N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide as a white solid, which can be purified by recrystallization.
properties
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-2-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14(16-9-6-12-22-16)17(21)20-18(2,13-19)11-10-15-7-4-3-5-8-15/h3-9,12,14H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCSUPGKWKBOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(thiophen-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)
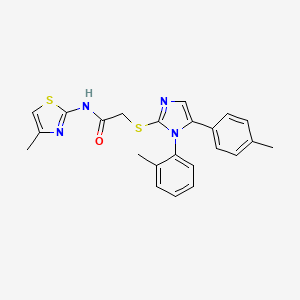
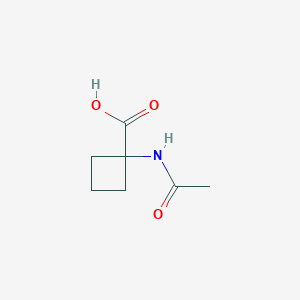
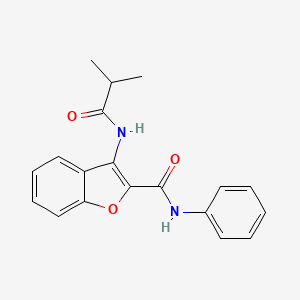
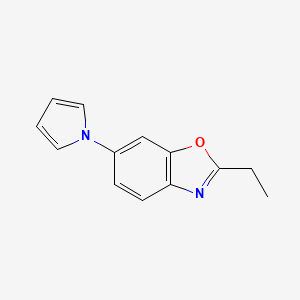

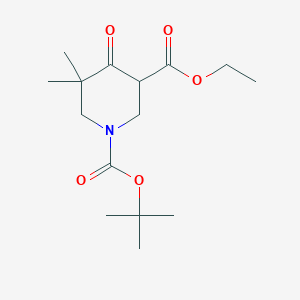

![2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B2992123.png)
![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2992125.png)

![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)
![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)